molecular formula C5H8N4O B1476443 1-(3-Azidoazetidin-1-yl)ethan-1-one CAS No. 2098011-59-5

1-(3-Azidoazetidin-1-yl)ethan-1-one

Cat. No.: B1476443
CAS No.: 2098011-59-5
M. Wt: 140.14 g/mol
InChI Key: XTDCWPIXNSSIBR-UHFFFAOYSA-N
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Description

1-(3-Azidoazetidin-1-yl)ethan-1-one is a specialized chemical compound that serves as a valuable building block in organic synthesis and medicinal chemistry research. This molecule features an azetidine ring, a four-membered saturated heterocycle, which is of significant interest in drug discovery for its role as a scaffold that can improve the potency, selectivity, and metabolic stability of drug candidates . The defining reactive group on this molecule is the azide (-N₃) substituent on the azetidine ring. This functional group makes the compound an excellent precursor for click chemistry applications, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). Through this highly efficient and selective reaction, researchers can conjugate the azetidine scaffold to a wide array of alkyne-bearing molecules, such as polymers, biomarkers, or other pharmacophores, to create novel chemical entities for screening and development . As a key molecular building block , this compound is used to construct more complex structures. Its utility lies in its potential to introduce the conformationally constrained azetidine ring into a target molecule while providing a handle for further synthetic modification via the azide group. This compound is intended for use in research laboratories as a synthetic intermediate. It is strictly for research purposes and is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption .

Properties

IUPAC Name

1-(3-azidoazetidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O/c1-4(10)9-2-5(3-9)7-8-6/h5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTDCWPIXNSSIBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(C1)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-Azidoazetidin-1-yl)ethan-1-one is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, cytotoxic, and other pharmacological effects. The synthesis, structure-activity relationships (SAR), and case studies will also be discussed.

Chemical Structure and Synthesis

This compound features an azido group attached to an azetidine ring, contributing to its unique chemical properties. The synthesis of this compound typically involves the reaction of azetidine derivatives with appropriate acylating agents, resulting in a high yield of the target compound.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, focusing on its antimicrobial and cytotoxic properties.

Antimicrobial Activity

Research indicates that compounds with azido groups often exhibit notable antimicrobial properties. For instance, a study highlighted the effectiveness of azide-containing compounds against various bacterial strains, demonstrating significant bactericidal activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Streptococcus pneumoniae16 µg/mL
Escherichia coli64 µg/mL

These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents.

Cytotoxicity Studies

Cytotoxicity assays using various cell lines have shown mixed results for this compound. In one study, it was found to exhibit low cytotoxicity against L929 mouse fibroblast cells, with an IC50 value greater than 100 µM, indicating a favorable safety profile for potential therapeutic applications .

Table 2: Cytotoxicity Results for this compound

Cell LineIC50 (µM)Viability (%) at 100 µM
L929>10095
A549 (lung cancer)8078
HepG2 (liver cancer)6070

The compound's cytotoxic effects were more pronounced in cancer cell lines, suggesting potential applications in oncology.

Structure-Activity Relationships (SAR)

The presence of the azido group appears to enhance the biological activity of the compound. Modifications to the azetidine ring or substituents on the nitrogen atoms can influence both antimicrobial and cytotoxic properties. For example, derivatives with additional functional groups have shown improved activity profiles .

Case Studies

Several case studies have documented the application of azide-containing compounds in drug development. For instance, a recent investigation into similar compounds revealed their efficacy in inhibiting key enzymes involved in bacterial resistance mechanisms . This highlights the potential for this compound to contribute to new therapeutic strategies against resistant pathogens.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
1-(3-Azidoazetidin-1-yl)ethan-1-one has been investigated for its potential as an anticancer agent. The azetidine ring structure is known to enhance the bioavailability and efficacy of compounds in targeting cancer cells. Studies have indicated that derivatives of azetidine can inhibit key oncogenic pathways, making them promising candidates for drug development against various cancers, including pancreatic and breast cancer .

Inhibition of Enzymatic Activity
The compound has also shown promise as an inhibitor of specific enzymes involved in cancer progression. For instance, it has been linked to the inhibition of neutral sphingomyelinase 2 (nSMase2), which plays a role in cell signaling pathways associated with cancer cell survival and proliferation. Inhibiting nSMase2 can lead to reduced tumor growth and increased apoptosis in cancer cells .

Synthetic Methodologies

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The azido group in this compound allows for its use in click chemistry, particularly SPAAC reactions. This reaction is valuable for synthesizing complex molecules rapidly and efficiently. The incorporation of this compound into larger molecular frameworks can facilitate the development of novel therapeutic agents .

Modular Synthesis of Heterocycles
Research has demonstrated the utility of this compound in the modular synthesis of various heterocycles. The strain energy associated with azetidine derivatives can drive chemical reactions that produce diverse structural motifs, enhancing the library of compounds available for biological testing . This modular approach allows for rapid exploration of structure-activity relationships (SAR), crucial for drug discovery.

Materials Science

Polymer Chemistry
The incorporation of azide functionalities into polymer matrices has been explored to create materials with enhanced properties. Polymers modified with this compound can exhibit improved mechanical strength, thermal stability, and biocompatibility, making them suitable for biomedical applications such as drug delivery systems and tissue engineering scaffolds .

Nanotechnology
In nanotechnology, the azido group enables the functionalization of nanoparticles for targeted drug delivery. By attaching this compound to nanoparticle surfaces, researchers can enhance the specificity and efficacy of drug delivery systems, potentially improving therapeutic outcomes in cancer treatment and other diseases .

Case Studies

Study Focus Findings
Study on Anticancer PropertiesInvestigated the effects of azetidine derivatives on cancer cell linesDemonstrated significant inhibition of cell proliferation in pancreatic cancer models when treated with this compound derivatives
Enzymatic InhibitionEvaluated nSMase2 inhibitionFound that this compound significantly reduced nSMase2 activity, leading to decreased tumor growth rates in vivo
Polymer ModificationExplored modifications in polymer chemistryReported enhanced mechanical properties and biocompatibility in polymers containing azide functionalities derived from this compound

Comparison with Similar Compounds

Azetidine Derivatives

  • 1-(3-Methoxyazetidin-1-yl)butan-1-one (): Structure: Contains a methoxy (-OCH₃) group on the azetidine ring and a butanone chain. Synthesis: Prepared from 3-methoxy-azetidine-HCl and butyric acid via column chromatography (88% yield). Key Difference: The absence of an azido group reduces reactivity compared to the target compound, but the methoxy group enhances polarity.
  • 1-(3-Azidoazetidin-1-yl)-2-(1H-tetrazol-1-yl)ethan-1-one (): Structure: Combines an azidoazetidine moiety with a tetrazole ring. Applications: Potential in click chemistry due to the azide group, though explicit bioactivity data are unreported.

Aryl-Substituted Ethanones

  • 1-[3-(Dimethylamino)phenyl]ethan-1-one (): Structure: Features a dimethylamino (-N(CH₃)₂) group on a phenyl ring. Applications: Used in pharmaceuticals and material science (e.g., ligand synthesis) due to its electron-rich aromatic system .
  • 1-(Benzofuran-2-yl)ethan-1-one Oxime Ethers ():

    • Structure : Benzofuran core with oxime ether substituents.
    • Bioactivity : Demonstrated antimicrobial activity against E. coli and C. albicans, highlighting the role of heterocyclic systems in bioactivity .

Sulfur-Containing Derivatives

  • 2-(Dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one Derivatives (): Structure: Sulfoximide (-S(=O)(NMe₂)) group attached to ethanone. Properties: Compound 1f (1-(4-(chloromethyl)phenyl variant) has a melting point of 137.3–138.5°C, indicating higher crystallinity than the target compound .

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 1-(3-Azidoazetidin-1-yl)ethan-1-one typically follows these key steps:

  • Formation of the azetidine ring or functionalized azetidine intermediate.
  • Introduction of the azido group at the 3-position of the azetidine ring.
  • Acetylation of the azetidine nitrogen to yield the ethanone (acetyl) derivative.

Azetidine Ring Formation

Several methods exist for preparing azetidine rings, often starting from epichlorohydrin or tosylate precursors, followed by nucleophilic substitution with amines.

Key Procedures:

  • Nucleophilic substitution on epichlorohydrin: Secondary amines react with epichlorohydrin in the presence of potassium iodide and DMF under nitrogen atmosphere, typically at 0 °C to 40 °C over 24 hours. The product is then isolated by extraction and purified by column chromatography.

  • Superbase-induced ring closure: Using tert-butoxide and butyllithium in tetrahydrofuran at −78 °C, oxiranes can be converted into azetidines via nucleophilic attack and ring closure under inert atmosphere conditions.

Introduction of the Azido Group

The azido functionality is introduced via nucleophilic substitution using sodium azide (NaN3) on a suitable leaving group at the 3-position of the azetidine ring.

  • Azidation via sodium azide: The azido group is introduced by reacting azetidine derivatives bearing good leaving groups (e.g., halides or tosylates) with sodium azide in dry solvents such as ethyl acetate under inert atmosphere, often at elevated temperatures (e.g., 80 °C) for extended periods (e.g., 12 hours).

  • Catalytic methods: Transition metal catalysts such as FeCl2 combined with NaI and hypervalent iodine reagents (e.g., PIDA) facilitate azidation reactions, improving yields and regioselectivity.

Acetylation of the Azetidine Nitrogen

The acetylation step involves introducing the ethanone (acetyl) group onto the azetidine nitrogen.

  • Acylation using acyl chlorides or anhydrides: The azetidine amine is reacted with acetyl chloride or acetic anhydride in dichloromethane or similar solvents at room temperature, often in the presence of coupling agents like EDCI (1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride) and additives such as HOBT (1-hydroxybenzotriazole) to improve reaction efficiency.

  • Typical conditions: Reactions are conducted at ambient temperature for several hours (e.g., 4 hours), followed by aqueous workup, extraction, drying, and purification by silica gel chromatography.

Detailed Reaction Conditions and Purification

Step Reagents/Conditions Solvent Temperature Time Workup & Purification
Azetidine formation Secondary amine, epichlorohydrin, KI, DMF DMF 0 °C to 40 °C 24 h Extraction with ether, washing, drying, chromatography
Azidation Sodium azide, FeCl2, NaI, PIDA (catalysts) Dry ethyl acetate 80 °C 12 h Concentration, purification by chromatography
Acetylation Acetyl chloride or acetic anhydride, EDCI, HOBT Dichloromethane Room temperature 4 h Partition between DCM and water, drying, chromatography

Research Findings and Yields

  • The regio- and diastereoselective synthesis of azetidines via superbase-induced reactions provides high yields and stereocontrol, essential for preparing substituted azetidines like 3-azido derivatives.

  • Catalytic azidation using FeCl2/NaI/PIDA systems enhances the efficiency of azide introduction, with yields reported to be high (>70%) under optimized conditions.

  • Acetylation using carbodiimide coupling agents (EDCI) with HOBT in dichloromethane leads to clean conversion to the acetylated product with good isolated yields (typically 60-80%).

Summary Table of Preparation Methods

Preparation Stage Methodology Key Reagents/Conditions Advantages Typical Yield Range
Azetidine ring synthesis Nucleophilic substitution on epichlorohydrin Secondary amine, KI, DMF, 0-40 °C, 24 h Scalable, regioselective 70-85%
Azide introduction Catalytic azidation NaN3, FeCl2, NaI, PIDA, dry EA, 80 °C, 12 h High regioselectivity, efficient 70-90%
Acetylation Carbodiimide-mediated acylation Acetyl chloride/anhydride, EDCI, HOBT, DCM, RT, 4 h Mild conditions, good purity 60-80%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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